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Compound of Interest

Compound Name: 4-Bromophenyl isothiocyanate

Cat. No.: B158739

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
bromophenyl isothiocyanate, a key intermediate in various synthetic applications. The
following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, along with generalized experimental protocols for acquiring such
spectra.

Spectroscopic Data

The spectroscopic data for 4-bromophenyl isothiocyanate (CAS No: 1985-12-2) is
summarized below.[1] This data is crucial for the identification and characterization of this
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. The spectra for 4-bromophenyl isothiocyanate are typically recorded in deuterated
chloroform (CDCls).

Table 1: *H NMR Spectroscopic Data for 4-Bromophenyl Isothiocyanate
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Chemical Shift (8)

Coupling Constant

Multiplicity Assignment
ppm (J) Hz
2H, aromatic protons
~7.5 Doublet Not Reported
ortho to -Br
2H, aromatic protons
~7.2 Doublet Not Reported

ortho to -NCS

Note: Specific chemical shifts and coupling constants can vary slightly depending on the

solvent and spectrometer frequency.

Table 2: 13C NMR Spectroscopic Data for 4-Bromophenyl Isothiocyanate

Chemical Shift (8) ppm

Assighment

~135 Aromatic C-H

~132 Aromatic C-H

~130 Aromatic C-Br

~127 Aromatic C-NCS

~125 Isothiocyanate (-N=C=S)

Note: The isothiocyanate carbon can sometimes show a broad or weak signal.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic strong absorption of the isothiocyanate group is a key feature in the IR spectrum

of this compound.

Table 3: FT-IR Spectroscopic Data for 4-Bromophenyl Isothiocyanate
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Wavenumber (cm~?) Intensity Assignment

~2100 Strong, Broad Asymmetric stretch of -N=C=S
~1590 Medium C=C aromatic ring stretch
~1480 Medium C=C aromatic ring stretch

C-H out-of-plane bend (para-

~820 Strong ) )
disubstituted)

~500 Medium C-Br stretch

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g.,
KBr pellet, thin film).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 4-Bromophenyl Isothiocyanate

m/z Relative Intensity Assignment

[M]*" (Molecular ion peak,

213/215 High showing bromine isotope
pattern)

134 Moderate [M - Br]*

102 Moderate [CeHaN]*

58 Low [NCS]*

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with

approximately equal intensity.

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data presented above.
Specific parameters should be optimized for the instrument being used.

NMR Spectroscopy (General Protocol)

o Sample Preparation: Dissolve approximately 5-10 mg of 4-bromophenyl isothiocyanate in
~0.7 mL of deuterated chloroform (CDCIls). Transfer the solution to a 5 mm NMR tube.

e Instrument Setup:
o Spectrometer: 400 MHz or higher field NMR spectrometer.
o Nuclei: *H and *3C.
o Temperature: 298 K.
e 1H NMR Acquisition:
o Pulse Program: Standard single-pulse experiment.
o Number of Scans: 8-16.
o Relaxation Delay: 1-2 seconds.
o Spectral Width: ~16 ppm.
o Reference: Tetramethylsilane (TMS) at 0.00 ppm.
e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled single-pulse experiment.

[e]

Number of Scans: 1024 or more, depending on concentration.

[e]

Relaxation Delay: 2-5 seconds.

o

Spectral Width: ~250 ppm.

[¢]

Reference: CDCls solvent peak at 77.16 ppm.
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FT-IR Spectroscopy (General Protocol - KBr Pellet)

Sample Preparation: Grind a small amount (~1-2 mg) of 4-bromophenyl isothiocyanate
with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a
fine, uniform powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10
tons) to form a transparent or translucent pellet.

Instrument Setup:

o Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer.
o Scan Range: 4000-400 cm~1.

o Resolution: 4 cm~2.

o Number of Scans: 16-32.

Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and acquire
the spectrum. A background spectrum of the empty spectrometer should be collected
beforehand.

Mass Spectrometry (General Protocol - Electron
lonization)

Sample Introduction: Introduce a small amount of the solid sample into the mass
spectrometer via a direct insertion probe or by dissolving it in a volatile solvent for GC-MS
analysis.

Instrument Setup:
o lonization Mode: Electron lonization (EI).
o Electron Energy: 70 eV.

o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
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o Mass Range: m/z 50-500.

o Source Temperature: 200-250 °C.

» Data Acquisition: Acquire the mass spectrum. The data system will display the relative
abundance of ions as a function of their mass-to-charge ratio.

Visualization
Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
solid organic compound like 4-bromophenyl isothiocyanate.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 4-Bromophenyl
Isothiocyanate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158739#spectroscopic-data-nmr-ir-ms-of-4-
bromophenyl-isothiocyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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